![molecular formula C20H18O5S B4964919 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate, also known as BML-210, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory and anti-cancer properties.
作用機序
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the AMPK pathway, which regulates cellular energy metabolism and has been implicated in the pathogenesis of various diseases. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and have been implicated in cancer and other diseases.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to regulate glucose and lipid metabolism, and protect against neurodegenerative diseases by reducing inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate in lab experiments is its well-documented pharmacological effects, which make it a useful tool for studying the mechanisms of various diseases. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity, due to its effects on glucose and lipid metabolism. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for monitoring its therapeutic effects.
合成法
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate can be synthesized using a multi-step process that involves the reaction of 3,4-dihydroxybenzaldehyde with 2,4-pentanedione in the presence of a base to produce 6,7-dihydroxy-3-(2,4-pentanedionyl)chromen-4-one. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base to obtain this compound.
科学的研究の応用
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5S/c1-13-6-9-15(10-7-13)26(22,23)25-14-8-11-17-16-4-2-3-5-18(16)20(21)24-19(17)12-14/h6-12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKJVEWOKWBFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

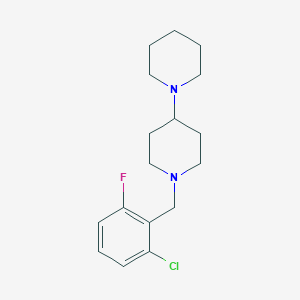
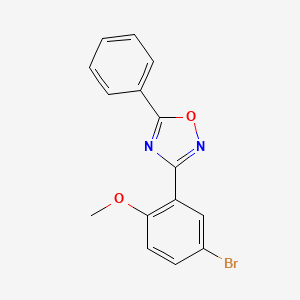
![N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)
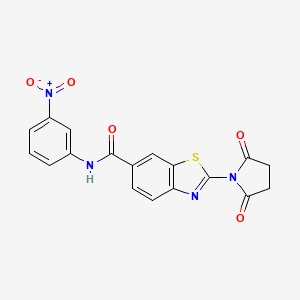
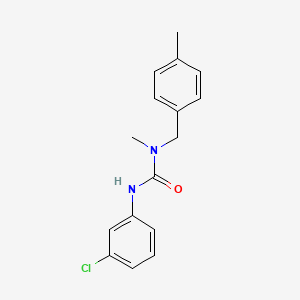
![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
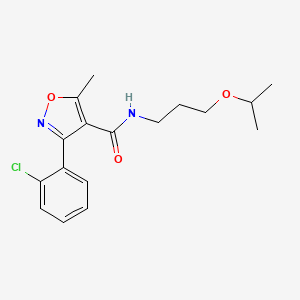
![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)
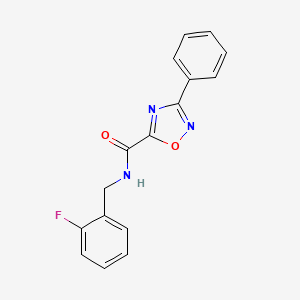
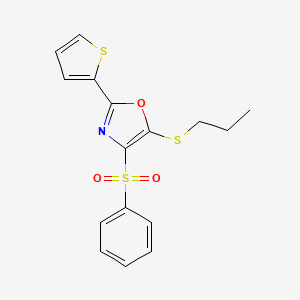
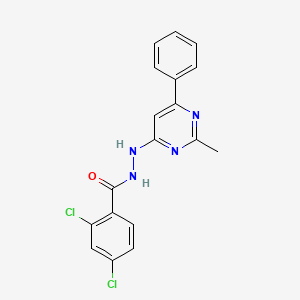
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4964901.png)
![3-(5-{4-[(4-carboxyphenyl)sulfonyl]phenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B4964915.png)
